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molecular formula C10H13N3O3 B8321982 2-[(Oxan-4-yl)amino]pyrimidine-5-carboxylic Acid

2-[(Oxan-4-yl)amino]pyrimidine-5-carboxylic Acid

Cat. No. B8321982
M. Wt: 223.23 g/mol
InChI Key: COEGAIOZWHOOMH-UHFFFAOYSA-N
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Patent
US09428498B2

Procedure details

2-Chloropyrimidine-5-carboxylic acid (500 mg, 3.15 mmol), Et3N (1.15 mL, 8.20 mmol) and 4-aminotetrahydropyran (335 mg, 3.31 mmol) were dissolved in dioxane (10 mL) and heated in a microwave reactor at 150° C. for 30 min. The reaction mixture was concentrated in vacuo to give the crude title compound (701 mg) as a beige solid. LCMS (ES+): 224.1 [MH]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
335 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][N:3]=1.CCN(CC)CC.[NH2:18][CH:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1>O1CCOCC1>[O:22]1[CH2:23][CH2:24][CH:19]([NH:18][C:2]2[N:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][N:3]=2)[CH2:20][CH2:21]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C(C=N1)C(=O)O
Name
Quantity
1.15 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
335 mg
Type
reactant
Smiles
NC1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)NC1=NC=C(C=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 701 mg
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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